Echinacea

Cannabinoid pharmacology CB2 receptor Immunomodulation

Select this Echinacea angustifolia extract (CAS 129677-89-0) for its distinct alkylamide profile, specifically enriched in dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide. Unlike E. purpurea preparations dominated by non-bioavailable caffeic acid derivatives, this extract demonstrates rapid oral absorption (plasma levels within 20–60 min) and potent CB2 receptor engagement (Ki ≈ 60 nM). It is the optimal choice for reproducible cannabinoid mimetic studies, endocannabinoid tone modulation (FAAH inhibition), and anti-inflammatory assays. Ensure experimental integrity by avoiding species-ambiguous material with variable bioavailability.

Molecular Formula C7H10N4
Molecular Weight 0
CAS No. 129677-89-0
Cat. No. B1179865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinacea
CAS129677-89-0
Molecular FormulaC7H10N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinacea (CAS 129677-89-0): Alkylamide-Rich Echinacea angustifolia Extract for Cannabimimetic and Immunomodulatory Research


Echinacea (CAS 129677-89-0), specifically designated as Echinacea angustifolia tincture/extract [1], is a lipophilic botanical preparation characterized by a distinctive alkylamide profile. Unlike whole-plant Echinacea preparations that contain variable mixtures of polysaccharides, glycoproteins, and caffeic acid derivatives, this extract is enriched in dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide and related isobutylamides (total alkylamide content ranging from 0.01% to 0.7% in dry extracts) [2]. These alkylamides are recognized as the primary bioavailable constituents responsible for Echinacea's cannabinoid type 2 (CB2) receptor engagement and immunomodulatory activity, with pharmacokinetic evidence demonstrating rapid oral absorption and measurable plasma concentrations within 20–60 minutes post-ingestion [3].

Why Generic Echinacea Extracts Cannot Substitute for CAS 129677-89-0 in Cannabimimetic Research


Echinacea species and extraction methods produce fundamentally divergent phytochemical profiles with distinct pharmacological properties. The roots of E. angustifolia (CAS 129677-89-0) are characterized by cynarine and dodeca-2E,4E,8Z,10Z/E-tetraenoic acid isobutylamide as major constituents, whereas E. purpurea root extracts predominantly contain cichoric acid and verbascoside [1]. Crucially, caffeic acid derivatives such as cichoric acid exhibit negligible oral bioavailability, with no detectable plasma concentrations following oral administration in human subjects [2]. In contrast, alkylamides demonstrate rapid diffusion across Caco-2 monolayers and measurable systemic exposure [3]. Furthermore, alkylamide profiles differ markedly across species: E. angustifolia contains higher relative proportions of specific tetraene alkylamides that demonstrate potent CB2 receptor binding (Ki ≈ 60 nM) [4], whereas E. purpurea expresses a different alkylamide composition and E. pallida roots are almost devoid of alkylamides entirely . Consequently, substitution with uncharacterized or species-ambiguous Echinacea preparations introduces uncontrolled variability in alkylamide content, CB2 receptor engagement potential, and systemic bioavailability—compromising experimental reproducibility and therapeutic predictability.

Quantitative Differentiation Evidence: CAS 129677-89-0 Alkylamide Profile vs. Comparator Echinacea Species


CB2 Receptor Binding Affinity: E. angustifolia Alkylamides vs. Endogenous Cannabinoids

The alkylamides dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide (A1) and dodeca-2E,4E-dienoic acid isobutylamide (A2), characteristic constituents of E. angustifolia root extracts, demonstrate substantially higher binding affinity for the human CB2 receptor compared to the endogenous cannabinoid anandamide. The Ki values for A1 and A2 at CB2 are approximately 60 nM, compared to anandamide's CB2 Ki exceeding 200 nM [1]. Receptor selectivity is pronounced, with CB1 Ki values exceeding 1500 nM for both alkylamides, indicating a >25-fold selectivity for CB2 [1]. In a receptor screen against 49 pharmacologically relevant targets, A1 and A2 exhibited specific binding exclusively to CB2 and CB1 receptors [1].

Cannabinoid pharmacology CB2 receptor Immunomodulation Endocannabinoid system

FAAH Inhibition Potency: Pure Alkylamide vs. Cichoric Acid Head-to-Head Comparison

In a direct comparison of purified phytochemical constituents for fatty acid amide hydrolase (FAAH) inhibitory activity—the enzyme responsible for degrading the endocannabinoid anandamide—the alkylamide dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide (characteristic of E. angustifolia) demonstrated an IC50 of 54 ± 2 µM [1]. Cichoric acid, the predominant phenolic marker in E. purpurea, exhibited slightly greater potency with an IC50 of 45 ± 4 µM [1]. However, the alkylamide's activity is mechanistically distinct and retains relevance due to the negligible oral bioavailability of cichoric acid in vivo [2], whereas alkylamides demonstrate systemic exposure after oral administration [3].

FAAH inhibition Endocannabinoid modulation Biochemometrics Anandamide hydrolysis

Species-Specific Alkylamide Structural Divergence: E. angustifolia vs. E. purpurea vs. E. pallida

HPLC analysis with ultraviolet absorbance and electrospray mass spectrometric detection reveals fundamental differences in the chemical signatures of the three medicinal Echinacea species. E. angustifolia root extracts (CAS 129677-89-0) are characterized by cynarine and dodeca-2E,4E,8Z,10Z/E-tetraenoic acid isobutylamide as major chemical markers [1]. In contrast, E. purpurea roots predominantly contain cichoric acid and verbascoside [1]. Most critically, E. pallida roots were found to be almost entirely void of alkylamides . Additionally, the structural types of alkylamides present differ qualitatively: E. purpurea and E. angustifolia roots contain different structural types of alkamides, while the aerial parts yield similar alkylamide patterns across species .

Phytochemical characterization HPLC-MS Species authentication Quality control

In Vivo Oral Bioavailability: Alkylamides vs. Caffeic Acid Derivatives from Echinacea Extracts

Comparative bioavailability studies demonstrate a stark contrast between the two major phytochemical classes in Echinacea. Following oral administration of Echinacea tablets containing E. angustifolia root extract, alkylamides were detectable in human plasma within 20 minutes and remained measurable for up to 12 hours [1]. In the same study, caffeic acid conjugates (including cichoric acid) could not be identified in any plasma sample at any time point after ingestion [1]. Caco-2 monolayer studies confirm this differential permeability: alkylamides diffuse rapidly across the intestinal barrier model, whereas caffeic acid conjugates permeate poorly [1]. Peak plasma concentrations (Cmax) for dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides from E. angustifolia reach 10.88 ng/mL at 30 minutes post-dose [2].

Pharmacokinetics Oral bioavailability Caco-2 permeability Clinical pharmacology

Optimal Research and Procurement Applications for CAS 129677-89-0 Echinacea angustifolia Alkylamide Extract


Cannabinoid Type 2 (CB2) Receptor Pharmacology Studies

E. angustifolia alkylamide extract (CAS 129677-89-0) is optimally suited for CB2 receptor binding, activation, and downstream signaling studies. With Ki values of approximately 60 nM at CB2 (compared to anandamide's >200 nM) and >25-fold selectivity over CB1 [1], this extract provides a natural product-derived CB2 ligand with superior affinity to the endogenous reference compound. The demonstrated specificity—binding only to CB2 and CB1 among 49 screened receptors—makes it appropriate for target validation and selectivity profiling experiments. Researchers investigating non-psychoactive cannabinoid mimetics or CB2-mediated immunomodulation should prioritize this specific extract over E. purpurea or E. pallida preparations, which contain different alkylamide profiles or negligible alkylamide content [2].

Oral Bioavailability and Pharmacokinetic Modeling of Natural Alkylamides

For studies requiring systemic exposure following oral administration, CAS 129677-89-0 alkylamide extract is the appropriate selection due to its demonstrated oral bioavailability. Alkylamides from this extract are detectable in human plasma within 20 minutes of ingestion and persist for up to 12 hours [1], with peak plasma concentrations of 10.88 ng/mL for the tetraene alkylamide fraction [2]. In contrast, caffeic acid derivatives—the predominant markers in E. purpurea—exhibit zero detectable systemic bioavailability [1]. This differential bioavailability profile makes the alkylamide-enriched extract essential for pharmacokinetic modeling, drug interaction studies, or any investigation where systemic exposure to Echinacea-derived compounds is a prerequisite.

Endocannabinoid System Modulation and FAAH Inhibition Research

The alkylamide constituents in CAS 129677-89-0 demonstrate dual engagement with the endocannabinoid system: direct CB2 receptor agonism [1] and inhibition of fatty acid amide hydrolase (FAAH), the primary anandamide-degrading enzyme, with an IC50 of 54 ± 2 µM [2]. This dual mechanism—direct receptor activation combined with reduced degradation of endogenous ligands—positions this extract as a unique tool for investigating endocannabinoid tone modulation. Researchers studying anandamide signaling, FAAH inhibition, or the interplay between phytocannabinoids and the endogenous cannabinoid system should select this alkylamide-rich extract over cichoric acid-rich E. purpurea preparations, which lack oral bioavailability for FAAH-active constituents [3].

Anti-Inflammatory Cytokine Modulation in Epithelial Cell Models

While complex Echinacea extracts show variable anti-inflammatory effects, the alkylamide-rich fraction derived from E. angustifolia demonstrates significant inhibitory activity on pro-inflammatory cytokine secretion. In human bronchial epithelial cells infected with rhinovirus type 14, the alkylamide-rich fraction of E. angustifolia produced a significant inhibitory effect on IL-6 and IL-8 secretion, whereas corresponding fractions from E. purpurea and E. pallida showed variable or even pro-inflammatory cytokine-enhancing properties [1]. Notably, these anti-inflammatory effects did not correlate with traditional marker compounds (cichoric acid, echinacoside), indicating that alkylamide content—specifically the profile characteristic of E. angustifolia—is the relevant determinant for this activity [1].

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